molecular formula C14H13N3O4S2 B2562512 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1796970-70-1

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2562512
CAS No.: 1796970-70-1
M. Wt: 351.4
InChI Key: XVVHQFBRLHIBOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields, employing synthetic route . Their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide” was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan/thiophene-2-carboxamide derivatives were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .

Mechanism of Action

The biological evaluation results clearly showed that the compound 1 showed approximately 9.8-fold more activity against urease enzyme than thiourea standard while the compound 3 showed approximately 4.2-fold more activity against BChE enzyme than galantamine standard . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase and butyrylcholinesterase enzymes was investigated by molecular insertion simulations and the results were confirmed the experimental findings .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-17-8-13(15-9-17)23(19,20)16-7-10-4-5-12(22-10)14(18)11-3-2-6-21-11/h2-6,8-9,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVHQFBRLHIBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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